molecular formula C9H8BrClO3 B2919729 Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate CAS No. 2567489-00-1

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2919729
CAS No.: 2567489-00-1
M. Wt: 279.51
InChI Key: IONCLNPDYMCKNA-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is a chiral ester featuring a halogenated phenyl group (2-bromo-4-chloro substitution) and a hydroxyacetate backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly antiplatelet agents like clopidogrel . Its (2S) enantiomeric configuration is critical for biological activity, as stereochemistry often dictates pharmacological efficacy and metabolic stability.

Properties

IUPAC Name

methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONCLNPDYMCKNA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=C(C=C(C=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Hydroxyacetates
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Features Reference
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate 3-Br, 4-Cl C9H7BrClO3 247.16 Positional isomer of the target compound; bromine at C3 instead of C2.
Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate 2-Cl C9H9ClO3 200.62 Lacks bromine; (R)-enantiomer used in clopidogrel synthesis.
Methyl-d3 (R)-2-(2-chlorophenyl)-2-hydroxyacetate 2-Cl, deuterated methyl C9H6D3ClO3 203.64 Deuteration improves metabolic stability; retains antiplatelet activity.
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl 4-Br, amino group C9H11BrClNO2 280.55 Amino substitution replaces hydroxy; altered reactivity and solubility.

Key Observations :

  • Substituent Position: Bromine at C2 (target compound) vs.
  • Halogen Diversity: The 2-Br-4-Cl combination in the target compound may enhance lipophilicity compared to mono-halogenated analogs (e.g., ) .
Non-Halogenated Analogs: Benzilic Acid Derivatives
  • Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) : Features two phenyl groups instead of halogens. This increases molecular weight (228.24 g/mol) and reduces electrophilicity, making it less reactive in nucleophilic substitutions compared to halogenated analogs .

Metabolic and Stability Profiles

  • Deuterated Analogs : highlights that deuteration at the methyl group (e.g., Methyl-d3) reduces metabolic degradation by cytochrome P450 enzymes, extending half-life. The target compound’s bromine and chlorine substituents may similarly impede oxidation pathways .
  • Hydrogen Bonding : The hydroxy group in the target compound facilitates intermolecular interactions (e.g., halogen bonding with SO2 groups, as seen in ), influencing crystallization and stability .

Biological Activity

Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through the esterification of (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetic acid with methanol, typically catalyzed by an acid under reflux conditions. The purification process often involves recrystallization or chromatography to ensure the desired product quality.

The biological activity of this compound is largely attributed to its structural features, particularly the presence of bromine and chlorine substituents. These halogens may enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biomolecules .

2.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown it to be effective against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2.3 Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit specific inflammatory pathways, thereby reducing inflammation in various biological models.

3.1 In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential utility in clinical settings.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

3.2 In Vivo Studies

Animal model studies have further corroborated the anti-inflammatory properties of this compound. Administered in controlled doses, it significantly reduced markers of inflammation in models of acute and chronic inflammation.

4. Conclusion

This compound shows promise as a biologically active compound with antimicrobial and anti-inflammatory properties. Its unique chemical structure facilitates interactions with biological targets that may lead to therapeutic applications in medicine. Further research is warranted to explore its full potential and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (2S)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate while preserving stereochemical integrity?

  • Methodology : Synthesis typically involves enantioselective esterification or resolution of racemic intermediates. For example, (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate analogs are synthesized via sulfonylation of hydroxyacetate precursors using 3-nitrobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Careful control of reaction conditions (e.g., low temperature, inert atmosphere) minimizes racemization, which is common in α-hydroxy esters due to acidic α-protons . Post-synthesis purification via silica gel chromatography with petroleum ether/ethyl acetate gradients (4:1 v/v) ensures high enantiomeric excess (>95%) .

Q. How can X-ray crystallography be applied to confirm the absolute configuration of this compound?

  • Methodology : Use SHELXL for crystal structure refinement . Crystallize the compound in a solvent system like petroleum ether/ethyl acetate, and collect diffraction data using Mo-Kα radiation. Analyze intermolecular interactions (e.g., halogen bonds, C–H···O hydrogen bonds) to validate packing and stereochemistry. For example, in related structures, Cl···O halogen bonds (3.018 Å) and sulfonyl group interactions stabilize the lattice, aiding in unambiguous assignment of the (2S) configuration . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 identify key signals: the methoxy group (~3.7 ppm), aromatic protons (7.2–8.6 ppm), and the α-hydroxy proton (~6.4 ppm) .
  • FTIR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3450 cm1^{-1} (hydroxyl O–H) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]+^+ at 293.95 Da for C9_9H8_8BrClO3_3) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the stability and reactivity of the α-hydroxy ester moiety?

  • Methodology : Density functional theory (DFT) using B3LYP/6-31G(d) basis sets models the electronic structure. The Colle-Salvetti correlation-energy formula optimizes electron density and local kinetic energy to predict intramolecular hydrogen bonding and racemization barriers . For example, the energy barrier for α-hydroxy proton abstraction in similar esters is ~25 kcal/mol, indicating moderate stability under basic conditions .

Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

  • Methodology : Cross-validate using multiple techniques:

  • Vibrational Circular Dichroism (VCD) : Detects Cotton effects to confirm absolute configuration .
  • Polarimetry : Compare experimental specific rotation ([α]D_D) with DFT-predicted values. Discrepancies >10% suggest errors in computational models or sample purity .
  • Single-crystal XRD : Gold standard for resolving ambiguities in NMR/DFT data .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 254 nm. Hydrolysis of the ester group is significant at pH >10, with a half-life of ~2 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (typically >150°C for brominated aryl esters) .

Q. What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Key Considerations :

  • Regioselectivity : Bromine at the 2-position directs electrophilic substitution to the 5-position, but steric hindrance from the hydroxyacetate group may reduce reactivity .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

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